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molecular formula C14H18N4O B8447230 5-amino-N-cyclohexyl-1H-indazole-3-carboxamide

5-amino-N-cyclohexyl-1H-indazole-3-carboxamide

Cat. No. B8447230
M. Wt: 258.32 g/mol
InChI Key: XXIHMGJTNOUDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858638B2

Procedure details

5-Amino-N-cyclohexyl-1H-indazole-3-carboxamide can be obtained in the following way: a suspension of 1.57 g of N-cyclohexyl-5-nitro-1H-indazole-3-carboxamide, of 80 ml of methanol, of 1.37 g of ammonium formate and of 0.314 g of palladium hydroxide is brought to reflux for two hours. The reaction medium is then brought back to a temperature in the region of 25° C. and filtered through Celite® through a sintered glass funnel. The solid obtained is washed with methanol and the filtrate is concentrated by evaporation under reduced pressure. The oil thus obtained is taken up with 80 ml of dichloromethane and 80 ml of water. The organic phase is washed with two times 60 ml of distilled water and the aqueous phases thus obtained are extracted with 80 ml of dichloromethane. The pooled organic phases are dried over magnesium sulfate, filtered and concentrated by evaporation under reduced pressure. 1.17 g of 5-amino-N-cyclohexyl-1H-indazole-3-carboxamide are thus obtained in the form of a pale pink solid (Rf=0.40, silica gel thin layer chromatography, eluent: dichloromethane/methanol (9/1 by volume)).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0.314 g
Type
catalyst
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-])=O)[CH:17]=3)[NH:12][N:11]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CO.C([O-])=O.[NH4+].ClCCl>[OH-].[Pd+2].[OH-].O>[NH2:19][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[C:10]2[C:8]([NH:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)=[O:9] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C1(CCCCC1)NC(=O)C1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.37 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0.314 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is then brought back to a temperature in the region of 25° C.
FILTRATION
Type
FILTRATION
Details
filtered through Celite® through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
WASH
Type
WASH
Details
The organic phase is washed with two times 60 ml of distilled water
CUSTOM
Type
CUSTOM
Details
the aqueous phases thus obtained
EXTRACTION
Type
EXTRACTION
Details
are extracted with 80 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=NNC2=CC1)C(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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